1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol can be achieved through several routes. One common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include ketones, alkanes, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
4-Fluoro-2-methylphenol: This compound shares the fluorine and methyl groups but lacks the hydroxyl group, resulting in different chemical reactivity and applications.
4-Fluoro-2-methylbenzaldehyde: This compound has an aldehyde group instead of a hydroxyl group, making it a key intermediate in the synthesis of this compound.
Properties
Molecular Formula |
C11H15FO |
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Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11,13H,1-3H3 |
InChI Key |
XGXCGZJVELHXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)C)O |
Origin of Product |
United States |
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